molecular formula C11H15F2NO B13529416 4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine

4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine

Cat. No.: B13529416
M. Wt: 215.24 g/mol
InChI Key: BZLVNPWGTHSBGG-UHFFFAOYSA-N
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Description

4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol . This compound is characterized by the presence of a difluoromethoxyphenyl group attached to a butan-1-amine chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine: Unique due to the presence of both difluoro and methoxy groups.

    2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but lacks the butan-1-amine chain.

    4-Methoxyphenylbutan-1-amine: Similar structure but lacks the difluoro groups.

Uniqueness

This compound is unique due to the combination of difluoro and methoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

4-(2,6-Difluoro-4-methoxyphenyl)butan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of difluoro and methoxy groups significantly influences its interaction with biological targets, making it a subject of interest for various therapeutic applications.

The chemical structure of this compound includes:

  • Difluoro group : Enhances binding affinity to biological receptors.
  • Methoxy group : Modulates electronic properties, affecting the compound's reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoro and methoxy substituents are crucial for modulating these interactions, which can influence various biochemical pathways. This interaction can lead to therapeutic effects such as anti-inflammatory and analgesic properties.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds, revealing insights into structure-activity relationships (SAR). For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives indicate their effectiveness:

CompoundCancer Cell LineIC50 (µM)
Compound 1MCF-7 (Breast)0.48
Compound 2HCT-116 (Colon)0.78
Compound 3A549 (Lung)0.19

These values suggest a promising avenue for further research into the anticancer properties of this compound and its analogs .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory responses. This activity is likely mediated through modulation of signaling pathways involved in inflammation .

Case Studies

  • In Vitro Studies : A study assessed the effects of various analogs on cancer cell proliferation, focusing on MCF-7 and HCT-116 cell lines. The results indicated that modifications to the methoxy and difluoro groups significantly impacted cytotoxicity, suggesting that these functional groups are essential for enhancing biological activity .
  • Animal Models : In vivo experiments using mouse models demonstrated that compounds structurally related to this compound exhibited reduced tumor growth without significant toxicity to normal tissues. This highlights the therapeutic potential while maintaining safety profiles .

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

4-(2,6-difluoro-4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H15F2NO/c1-15-8-6-10(12)9(11(13)7-8)4-2-3-5-14/h6-7H,2-5,14H2,1H3

InChI Key

BZLVNPWGTHSBGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)CCCCN)F

Origin of Product

United States

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